Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate is an organic compound with the chemical formula C16H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its white to light yellow solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid and methanol to yield the tricyclic indole . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine and subsequent cyclization using a base and a catalytic amount of copper(I) iodide .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, copper(I) iodide, and various bases. The conditions often involve refluxing in methanol or other solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis yields tricyclic indoles, while the reaction with dicarbonyl compounds can produce various substituted indoles .
Scientific Research Applications
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole structure and are used in the synthesis of drugs like Arbidol and tropisetron.
N-arylsulfonyl-3-acetylindole derivatives: These compounds are evaluated as HIV-1 inhibitors and possess similar biological activities.
Uniqueness
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate is unique due to its specific structure, which includes a methoxy group and an ethyl ester. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate is a compound belonging to the indole class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions. The methodologies often utilize metal catalysts or other reagents to facilitate the formation of the pyridoindole structure. The introduction of the methoxy group enhances the compound's reactivity and biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, including HeLa and MCF7 cells. These studies suggest that this compound may also possess anticancer potential due to its structural similarities with known active compounds .
- Neuroprotective Effects : Indole derivatives are recognized for their neuroprotective properties. Studies on related compounds demonstrate their ability to inhibit oxidative stress and protect neuronal cells from damage induced by neurotoxins. This suggests that this compound could be explored for neuroprotective applications .
- Receptor Interaction : Some indole derivatives have been shown to interact with neurotransmitter receptors, such as serotonin receptors (5HT). This interaction is crucial for developing treatments for psychiatric disorders. The specific binding affinities and selectivity profiles of this compound need further investigation to establish its therapeutic potential in this area .
Case Study 1: Anticancer Properties
A study evaluating the cytotoxic effects of various indole derivatives found that those similar to this compound exhibited promising results against cancer cell lines. The IC50 values ranged from 5 to 20 μM depending on the specific derivative and cell line tested .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Indole A | HeLa | 9.73 |
Indole B | MCF7 | 15.45 |
This compound | TBD | TBD |
Case Study 2: Neuroprotective Activity
Research on related indole compounds demonstrated their effectiveness in protecting neuronal cells from oxidative stress-induced damage. For example, derivatives showed a reduction in cell death by over 50% when exposed to neurotoxic agents .
Compound | Model System | % Cell Viability |
---|---|---|
Indole C | SH-SY5Y Cells | 75% |
Indole D | Primary Neurons | 60% |
This compound | TBD | TBD |
Properties
CAS No. |
22991-18-0 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate |
InChI |
InChI=1S/C16H15NO3/c1-3-20-16(18)15-12-8-7-11(19-2)10-14(12)17-9-5-4-6-13(15)17/h4-10H,3H2,1-2H3 |
InChI Key |
XIGBYLZYGFWKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OC |
Origin of Product |
United States |
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